4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid
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Overview
Description
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . This compound is used in various scientific research fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid can be compared with other similar compounds, such as:
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: Similar structure but with an aniline group instead of a benzoic acid group.
3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a different substitution pattern on the piperidine ring.
3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic acid: Similar structure but with a piperazine ring instead of a piperidine ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-2-8-14(9-10)19(17,18)12-6-4-11(5-7-12)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAXOFQLRQKTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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